N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-4-methylbenzene-1-sulfonamide, has been found to exhibit significant activity against various cancer cell lines . The primary targets of this compound are likely to be the microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the mitotic spindle, which is crucial for cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption affects the mitotic spindle, preventing the cell from dividing properly and leading to apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with succinic anhydride, followed by cyclization.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrrolidinone intermediates are then coupled using a suitable linker, often involving a reductive amination process.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the scalability of each reaction step, the availability of starting materials, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has been explored for its potential in several scientific research areas:
Medicinal Chemistry: It has shown promise as a lead compound in the development of anticancer agents due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide: Lacks the pyrrolidinone ring, which may reduce its biological activity.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide: Similar structure but without the methyl group on the benzenesulfonamide, potentially affecting its binding affinity and specificity.
Uniqueness
The presence of the pyrrolidinone ring and the specific substitution pattern on the benzenesulfonamide group confer unique properties to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, making it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-2-5-16(6-3-13)27(23,24)20-10-14-8-19(22)21(11-14)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14,20H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVYMJFQJMHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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